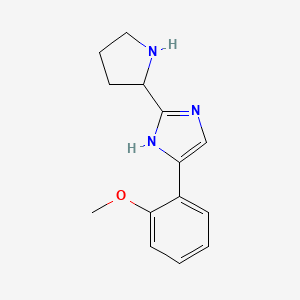

4-(2-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

Beschreibung

Eigenschaften

Molekularformel |

C14H17N3O |

|---|---|

Molekulargewicht |

243.30 g/mol |

IUPAC-Name |

5-(2-methoxyphenyl)-2-pyrrolidin-2-yl-1H-imidazole |

InChI |

InChI=1S/C14H17N3O/c1-18-13-7-3-2-5-10(13)12-9-16-14(17-12)11-6-4-8-15-11/h2-3,5,7,9,11,15H,4,6,8H2,1H3,(H,16,17) |

InChI-Schlüssel |

BWTANHSHLWNNJB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1C2=CN=C(N2)C3CCCN3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Classical Debus-Radziszewski Imidazole Synthesis

The classical method for imidazole synthesis involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia or an amine, forming the imidazole ring in one pot. This method has been widely adapted for substituted imidazoles, including those with aryl and heterocyclic substituents at the 2- and 4-positions.

- For 4-(2-methoxyphenyl) substitution, the corresponding 2-methoxybenzaldehyde is commonly used as the aldehyde component.

- The pyrrolidin-2-yl substituent at the 2-position can be introduced via the use of pyrrolidine or pyrrolidine-derived amines in the reaction mixture.

Specific Preparation Methods for 4-(2-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

Synthesis via Aldehyde and Ammonium Acetate Cyclization (Adapted from Brieflands et al.)

A reliable approach involves the condensation of the appropriate aldehyde (2-methoxybenzaldehyde) with a substituted imidazole precursor in the presence of ammonium acetate in glacial acetic acid under reflux conditions for extended periods (e.g., 72 hours). This method yields 2,4-disubstituted imidazoles with good purity after neutralization and chromatographic purification.

-

- 2-Methoxybenzaldehyde (1 mmol)

- Ammonium acetate (excess, e.g., 3.14 g)

- Glacial acetic acid (20 mL)

- Reflux for 72 hours

- Neutralization with saturated ammonium hydroxide

- Purification by silica gel chromatography (ethyl acetate/petroleum ether 70:30)

Yields: Typically 56–64% for similar compounds with methoxyphenyl substitution.

Incorporation of Pyrrolidin-2-yl Substituent

The pyrrolidin-2-yl group can be introduced by:

- Using pyrrolidine or its derivatives as the amine source in the imidazole ring formation.

- Alternatively, a pyrrolidin-2-yl-substituted α-amino ketone intermediate can be synthesized first, followed by cyclization with 2-methoxybenzaldehyde and ammonium acetate.

Catalyst-Free [3 + 2] Cyclization Method

A modern, efficient approach involves the catalyst-free cyclization of benzimidamides with vinyl azides to form 2,4-disubstituted imidazoles under mild conditions (80 °C, acetonitrile solvent). Although this method is demonstrated for simpler imidazoles, it provides a potential route for synthesizing substituted imidazoles like the target compound with functional group tolerance.

-

- No metal catalysts required

- Good to excellent yields (up to 89%)

- Compatible with various substituents

-

- Requires preparation of vinyl azide precursors

- Specific adaptation needed for pyrrolidin-2-yl substitution

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

Spectroscopic Characterization: The products are typically characterized by IR, ^1H NMR, and mass spectrometry to confirm the structure. For example, ^1H NMR signals for the methoxy group appear around 3.7–3.9 ppm, aromatic protons between 6.8–7.8 ppm, and pyrrolidine ring protons in the aliphatic region (1.5–4.0 ppm).

Purification Techniques: Silica gel column chromatography using ethyl acetate/petroleum ether mixtures is standard for isolating pure compounds. Recrystallization from suitable solvents improves purity and yield.

Reaction Monitoring: Thin-layer chromatography (TLC) on silica gel is routinely used to monitor reaction progress.

Reaction Mechanism Insight: The imidazole ring formation proceeds via nucleophilic attack of amine nitrogen on carbonyl carbons, followed by cyclization and dehydration steps. The presence of ammonium acetate provides both ammonia and acetate ions facilitating ring closure.

Optimization: Reaction times, temperature, and solvent choice significantly affect yields. Prolonged reflux and excess ammonium acetate favor higher conversion rates.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 4-(2-hydroxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole, while reduction of the imidazole ring may produce a partially or fully saturated imidazole derivative.

Wissenschaftliche Forschungsanwendungen

4-(2-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-(2-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Imidazole Core

Pyrrolidine-Substituted Analogs

- A-966492 [(S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide]: This PARP inhibitor shares a pyrrolidin-2-yl group but incorporates a benzimidazole core and fluorophenyl substituent. Its nanomolar potency (Ki = 1 nM) highlights the importance of pyrrolidine positioning and fluorophenyl electron-withdrawing effects in enhancing enzyme inhibition .

- Compound 5cf [2-(1-(2-Hydroxy-2-phenylethyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide]: Features a pyrrolidin-3-yl group, demonstrating how pyrrolidine substitution position (2-yl vs.

Aryl Group Variations

- 4-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole : Exhibits antiviral activity against SARS-CoV-2 (IC50 = 7.7 µM). The dichlorophenyl and dimethoxyphenyl groups enhance hydrophobic interactions with the viral 3CLpro enzyme, contrasting with the single 2-methoxyphenyl in the target compound .

- SB 203580 [4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole]: A p38 MAPK inhibitor where fluorophenyl and methylsulfinyl groups contribute to kinase selectivity, suggesting methoxy groups in the target may offer distinct electronic profiles .

Pharmacological Profiles

Key Research Findings

- Electronic Effects : Methoxy groups (electron-donating) on phenyl rings enhance π-π stacking in enzyme binding pockets, whereas chloro/fluoro groups (electron-withdrawing) improve hydrophobic interactions .

- Pyrrolidine Positioning : 2-yl substitution (target compound) vs. 3-yl (Compound 5cf) affects conformational flexibility and hydrogen bonding capacity, critical for target engagement .

- Biological Implications : Imidazole derivatives with pyrrolidine and aryl substitutions show promise in antiviral and anticancer therapies, though activity varies significantly with substituent patterns .

Biologische Aktivität

4-(2-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole, often referred to as a derivative of imidazole, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a unique structure that may confer various therapeutic properties, including anti-inflammatory and antifungal effects. This article aims to explore the biological activity of this compound, supported by relevant data tables and case studies.

The chemical formula for 4-(2-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole is C14H19N3O, with a molecular weight of approximately 245.32 g/mol. The compound is often encountered in its dihydrochloride form, which enhances its solubility and stability for biological assays .

Anti-inflammatory Activity

Research indicates that derivatives of imidazole, including the compound , exhibit significant anti-inflammatory properties. A study synthesized various imidazole derivatives and tested their in vivo anti-inflammatory effects. Six compounds demonstrated substantial inhibition (49.58% to 58.02%) of inflammation with minimal gastrointestinal irritation .

Table 1: Summary of Anti-inflammatory Activity

| Compound | % Inhibition | GI Irritation Severity Index |

|---|---|---|

| 2h | 49.58% | 0.17 |

| 2l | 58.02% | 0.34 |

| 3g | TBD | TBD |

| 3h | TBD | TBD |

Antifungal Activity

The antifungal properties of this compound were evaluated against several strains. Notably, two compounds from related studies exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL against tested fungal strains . This suggests a promising profile for treating fungal infections.

Table 2: Antifungal Activity Results

| Compound | MIC (μg/mL) | Fungal Strain Tested |

|---|---|---|

| 3h | 12.5 | Candida albicans |

| 3l | 12.5 | Aspergillus niger |

The biological activities of imidazole derivatives are often attributed to their ability to interact with biological targets such as enzymes and receptors involved in inflammatory processes and fungal metabolism. The presence of the pyrrolidine moiety may enhance the lipophilicity and membrane permeability of these compounds, facilitating their therapeutic effects.

Case Studies

A notable case study involved the synthesis and evaluation of several imidazole derivatives, including those containing the pyrrolidine ring. These compounds were assessed for both anti-inflammatory and antifungal activities through various assays, demonstrating that modifications at specific positions on the imidazole ring can significantly influence their biological efficacy .

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions using substituted aldehydes and amines under acidic or catalytic conditions. For example, analogous imidazole derivatives are synthesized via reactions between aryl amines and aldehydes in solvents like ethanol or DMF, with catalysts such as acetic acid or ammonium acetate . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures (80–120°C) .

- Catalyst tuning : Ammonium acetate improves cyclization efficiency compared to weaker acids .

- Substituent compatibility : Electron-withdrawing groups on the aryl aldehyde (e.g., methoxy) may require longer reaction times (12–24 hours) to achieve yields >70% .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-(2-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole, and how are data interpreted?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Assign methoxyphenyl protons (δ 3.8–4.0 ppm for OCH3) and pyrrolidine ring protons (δ 1.5–2.5 ppm for CH2 groups). Aromatic protons typically appear at δ 6.5–7.5 ppm .

- IR spectroscopy : Confirm the presence of imidazole N-H stretches (3100–3300 cm⁻¹) and methoxy C-O bonds (1250–1050 cm⁻¹) .

- Elemental analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., deviations <0.3% indicate high purity) .

Q. What are the key challenges in achieving regioselectivity during the synthesis of substituted imidazole derivatives?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example:

- Steric hindrance : Bulky substituents (e.g., 4-methoxyphenyl) favor substitution at less hindered positions .

- Reagent choice : Phosphorus oxychloride (POCl3) promotes cyclization at specific sites by activating carbonyl groups .

- Temperature control : Lower temperatures (e.g., 60°C) may reduce side reactions in multi-component syntheses .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and binding mechanisms of 4-(2-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole with target proteins?

- Methodological Answer : Computational approaches include:

- Molecular docking : Studies on similar imidazoles (e.g., compound 9c in ) reveal binding poses with enzymes like α-glucosidase, where the methoxyphenyl group occupies hydrophobic pockets .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-rich methoxy groups enhance electrophilic attack susceptibility .

- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., with catalytic residues) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar imidazole derivatives?

- Methodological Answer : Contradictions often arise from assay variability or substituent effects. Systematic approaches include:

- Comparative SAR analysis : Compare substituent effects across derivatives. For instance, fluorophenyl analogs (e.g., 9b in ) show higher antifungal activity than bromophenyl derivatives due to enhanced lipophilicity .

- Assay standardization : Replicate studies under controlled conditions (e.g., MIC values using CLSI guidelines) to minimize variability .

- Meta-analysis : Pool data from multiple studies (e.g., ) to identify trends obscured by small sample sizes.

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound?

- Methodological Answer : Preclinical models include:

- In vitro :

- Caco-2 cell assays : Measure permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .

- Microsomal stability : Assess hepatic metabolism using human liver microsomes (e.g., t1/2 >30 minutes suggests favorable stability) .

- In vivo :

- Rodent models : Evaluate oral bioavailability (%F >20%) and tissue distribution via LC-MS/MS .

- Toxicity screening : Use zebrafish embryos to assess acute toxicity (LC50 >100 µM) before mammalian studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.